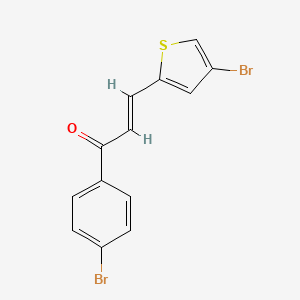![molecular formula C17H19NO2S B4578902 2-[(3-甲基苄基)磺酰基]-1,2,3,4-四氢异喹啉](/img/structure/B4578902.png)
2-[(3-甲基苄基)磺酰基]-1,2,3,4-四氢异喹啉
描述
Synthesis Analysis
The synthesis of 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline derivatives involves copper-catalyzed C(sp3)-S bond and C(sp2)-S bond cross-coupling reactions. For instance, the sulfuration reaction of 2-(2-iodobenzoyl) substituted or 2-(2-iodobenzyl) substituted 1,2,3,4-tetrahydroisoquinolines with potassium sulfide in the presence of copper catalysts leads to the formation of tetrahydroisoquinoline-fused 1,3-benzothiazine scaffolds (Pan Dang et al., 2017). This method demonstrates an efficient strategy for constructing the corresponding derivatives.
Molecular Structure Analysis
The molecular structure of derivatives of 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is characterized by complex arrangements and interactions. For example, the crystal structure of a related compound, trans-rac-[1-oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate, reveals specific dihedral angles and intermolecular interactions (M. Akkurt et al., 2008). These structures provide insights into the properties and reactivity of these compounds.
Chemical Reactions and Properties
Chemical reactions involving 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline derivatives include various catalytic processes and interactions. A notable reaction is the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via a tandem radical cyclization and sulfonylation reaction (Xu Liu et al., 2016). These reactions underline the versatility and reactivity of tetrahydroisoquinoline derivatives.
Physical Properties Analysis
The physical properties of 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Detailed analysis of these properties is essential for understanding their behavior in various environments and potential applications.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group interactions, define the applications and synthesis pathways of tetrahydroisoquinoline derivatives. The study on the comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase highlights the chemical interactions and potency of these compounds (G. L. Grunewald et al., 2006).
科学研究应用
合成和化学性质
铜催化的合成:Dang、Zheng 和 Liang(2017 年)的一项研究描述了 2-(2-碘苯甲酰)取代或 2-(2-碘苄基)取代的 1,2,3,4-四氢异喹啉与硫化钾的铜催化硫化反应。该方法有效地构建了四氢异喹啉稠合的 1,3-苯并噻嗪骨架,展示了一种形成 C(sp3)-S 和 C(sp2)-S 键的策略,突出了这些化合物的化学多功能性 (Dang, Zheng, & Liang, 2017)。
铑(II)催化的骨架重排:Yu 等人(2016 年)的研究展示了通过铑(II)催化对醚键合的 N-磺酰基-1,2,3-三唑进行骨架重排,提供了一种快速获得 2-氨基茚满酮和二氢异喹啉衍生物的方法。该方法标志着通往多种分子结构的新途径,表明 1,2,3,4-四氢异喹啉衍生物在合成有机化学中的重要性 (Yu 等人,2016 年)。
生物学应用
抗肿瘤活性:1,2,3,4-四氢异喹啉衍生物的合成和抗肿瘤活性评估一直是活跃的研究领域。Redda、Gangapuram 和 Ardley(2010 年)重点关注的的一项研究将取代的四氢异喹啉作为潜在的抗癌剂,表明它们对乳腺癌细胞系具有显着的细胞毒性。这项研究强调了这些化合物在癌症治疗中的治疗潜力 (Redda, Gangapuram, & Ardley, 2010)。
癌症治疗的微管破坏剂:对四氢异喹啉衍生物作为癌症治疗的微管破坏剂的探索已显示出有希望的结果。Hargrave 等人(2022 年)的研究调查了基于四氢异喹啉的硫酸盐 STX3451,以了解其对乳腺癌细胞进行辐射预敏化的潜力,显示出增加的细胞毒性并提出了癌症治疗的新方法 (Hargrave 等人,2022 年)。
属性
IUPAC Name |
2-[(3-methylphenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-14-5-4-6-15(11-14)13-21(19,20)18-10-9-16-7-2-3-8-17(16)12-18/h2-8,11H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYVHJRSSRDGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-N-phenyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4578830.png)
![N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578831.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4578839.png)
![3-[(4-isopropylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4578848.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4578855.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)
![3-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4578867.png)

![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4578878.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4578881.png)
![N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4578884.png)
![N-cyclohexyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4578885.png)
![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4578911.png)